molecular formula C53H64ClF3N6O8S3 B12365310 tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate

tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate

Cat. No.: B12365310
M. Wt: 1101.8 g/mol
InChI Key: HEVWBISYKWQEGK-ZFESHMOZSA-N
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Description

The compound tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a piperazine ring, a benzoxazine moiety, and a trifluoromethylsulfonyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may include:

  • Formation of the benzoxazine ring through cyclization reactions.
  • Introduction of the piperazine ring via nucleophilic substitution.
  • Coupling of the trifluoromethylsulfonyl group using sulfonylation reactions.
  • Final assembly of the molecule through condensation or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

    Condensation: Formation of larger molecules through the combination of smaller ones.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzoxazine ring may yield a quinone derivative, while reduction of the trifluoromethylsulfonyl group may produce a trifluoromethylsulfide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities. Preclinical studies may focus on its pharmacokinetics, toxicity, and efficacy.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzoxazine derivatives, piperazine-containing molecules, and trifluoromethylsulfonyl-substituted compounds. Examples include:

  • Benzoxazine derivatives with different substituents.
  • Piperazine-based drugs, such as antipsychotics or antihistamines.
  • Trifluoromethylsulfonyl-containing compounds used in medicinal chemistry.

Uniqueness

The uniqueness of tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate lies in its combination of functional groups, which confer unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C53H64ClF3N6O8S3

Molecular Weight

1101.8 g/mol

IUPAC Name

tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate

InChI

InChI=1S/C53H64ClF3N6O8S3/c1-51(2,3)71-50(65)62-26-23-60(24-27-62)22-20-40(35-72-42-9-7-6-8-10-42)58-45-17-16-43(30-48(45)73(66,67)53(55,56)57)74(68,69)59-49(64)37-13-18-46-47(29-37)70-34-41-33-61(25-28-63(41)46)32-38-31-52(4,5)21-19-44(38)36-11-14-39(54)15-12-36/h6-18,29-30,40-41,58H,19-28,31-35H2,1-5H3,(H,59,64)/t40-,41+/m1/s1

InChI Key

HEVWBISYKWQEGK-ZFESHMOZSA-N

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN3[C@@H](C2)COC4=C3C=CC(=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N[C@H](CCN6CCN(CC6)C(=O)OC(C)(C)C)CSC7=CC=CC=C7)S(=O)(=O)C(F)(F)F)C8=CC=C(C=C8)Cl)C

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN3C(C2)COC4=C3C=CC(=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NC(CCN6CCN(CC6)C(=O)OC(C)(C)C)CSC7=CC=CC=C7)S(=O)(=O)C(F)(F)F)C8=CC=C(C=C8)Cl)C

Origin of Product

United States

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